PD 198306 - 212631-61-3

PD 198306

Catalog Number: EVT-278341
CAS Number: 212631-61-3
Molecular Formula: C18H16F3IN2O2
Molecular Weight: 476.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PD 198306, chemically known as N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-((4-iodo-2-methylphenyl)amino)benzamide, is a potent and selective inhibitor of the mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). [, , ] It acts as a valuable tool in scientific research to investigate the role of the MEK/ERK pathway in various biological processes and disease models. [, , ]

Mechanism of Action

PD 198306 functions by selectively inhibiting the kinase activity of MEK1/2. [, , ] MEK1/2 are dual-specificity kinases that phosphorylate and activate extracellular signal-regulated kinases 1 and 2 (ERK1/2). [, ] By inhibiting MEK1/2, PD 198306 blocks the phosphorylation and activation of ERK1/2, thereby disrupting the downstream signaling cascade of the MEK/ERK pathway. [, ] This pathway is involved in regulating various cellular processes, including proliferation, differentiation, survival, and inflammation. [, , ]

Osteoarthritis Research:

PD 198306 has been investigated for its therapeutic potential in osteoarthritis (OA). [] In a rabbit model of OA, oral administration of PD 198306 reduced the severity of cartilage lesions, osteophyte formation, and synovial inflammation. [] This effect was associated with a decrease in the levels of phosphorylated ERK1/2 and matrix metalloproteinase 1 (MMP-1) in OA chondrocytes. [] These findings suggest that MEK1/2 inhibition by PD 198306 could be a potential therapeutic strategy for OA. []

Lung Cancer Research:

Studies have identified PD 198306 as a potential targeted therapy for non-small cell lung cancer (NSCLC). [] Research suggests that inhibiting MEK1/2 with PD 198306, along with other targeted therapies, may improve treatment efficacy and potentially induce an immune response against NSCLC. []

Rabies Virus Research:

PD 198306 has been explored as a potential antiviral agent against rabies virus. [] Research demonstrated that inhibiting MEK1/2 with PD 198306 effectively inhibited rabies virus replication in human neurons. [] These findings highlight the potential of targeting the MEK/ERK pathway for developing novel antiviral therapies. []

CP 55,940

  • Compound Description: CP 55,940 is a nonselective agonist of cannabinoid receptors. It binds to both CB1 and CB2 receptors. []
  • Relevance: Research suggests that CP 55,940, like PD 198306, can influence 5-HT2A receptor activity, although through a different mechanism. While PD 198306 inhibits MEK1/2, leading to reduced ERK1/2 phosphorylation and downstream effects, CP 55,940 appears to upregulate 5-HT2A receptors via CB2 receptor activation and subsequent ERK1/2 signaling. []

GP 1a

  • Compound Description: GP 1a is a selective CB2 receptor agonist. It specifically activates CB2 receptors without significant binding affinity for CB1 receptors. []
  • Relevance: GP 1a, similar to the effects observed with PD 198306 on ERK1/2 signaling, demonstrates the ability to upregulate 5-HT2A receptor mRNA and protein levels. This effect is mediated through the activation of the ERK1/2 signaling pathway downstream of CB2 receptor activation, highlighting a potential point of convergence in their mechanisms of action, despite targeting different initial receptors. []

Ro 31-8820

  • Compound Description: Ro 31-8820 is a selective inhibitor of protein kinase C (PKC). []
  • Relevance: While not directly structurally related to PD 198306, Ro 31-8820 shares a functional connection by inhibiting RABV replication, suggesting potential interplay between PKC and the MEK/ERK pathway, which PD 198306 targets. []

U-0126

  • Compound Description: U-0126 is a highly selective inhibitor of both MEK1 and MEK2. []
  • Relevance: U-0126 shares the same target as PD 198306, inhibiting MEK1/2 kinases within the MAPK pathway. Both compounds demonstrate potential as targeted therapies for NSCLC, suggesting overlapping therapeutic applications. []

ZM-306416

  • Compound Description: ZM-306416 is a potent and selective inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. []
  • Relevance: Although structurally distinct from PD 198306, ZM-306416 emerges as a potential therapeutic option for NSCLC alongside MEK1/2 inhibitors like PD 198306, indicating a possible combinatorial approach to treatment. []

PQ-401

  • Compound Description: PQ-401 is an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R). []
  • Relevance: While not directly related in structure or target to PD 198306, PQ-401's identification as a potential therapeutic agent for NSCLC alongside MEK1/2 inhibitors highlights the complex interplay of signaling pathways in cancer and the potential for combination therapies. []

Properties

CAS Number

212631-61-3

Product Name

PD 198306

IUPAC Name

N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-(4-iodo-2-methylanilino)benzamide

Molecular Formula

C18H16F3IN2O2

Molecular Weight

476.2 g/mol

InChI

InChI=1S/C18H16F3IN2O2/c1-9-6-11(22)4-5-14(9)23-17-12(7-13(19)15(20)16(17)21)18(25)24-26-8-10-2-3-10/h4-7,10,23H,2-3,8H2,1H3,(H,24,25)

InChI Key

UHAXDAKQGVISBZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)I)NC2=C(C(=C(C=C2C(=O)NOCC3CC3)F)F)F

Solubility

Soluble in DMSO

Synonyms

PD-198306; PD 198306; PD198306.

Canonical SMILES

CC1=C(C=CC(=C1)I)NC2=C(C(=C(C=C2C(=O)NOCC3CC3)F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.